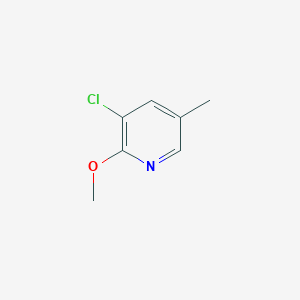

3-Chloro-2-methoxy-5-methylpyridine

Description

BenchChem offers high-quality 3-Chloro-2-methoxy-5-methylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-2-methoxy-5-methylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-2-methoxy-5-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO/c1-5-3-6(8)7(10-2)9-4-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFARIUPULFMTQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90598961 | |

| Record name | 3-Chloro-2-methoxy-5-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90598961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227593-86-3 | |

| Record name | 3-Chloro-2-methoxy-5-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90598961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-2-methoxy-5-methylpyridine: Properties, Synthesis, and Applications

Introduction: The Strategic Importance of a Versatile Pyridine Building Block

In the landscape of modern medicinal chemistry and materials science, the pyridine scaffold remains a privileged structure, integral to a vast array of FDA-approved drugs and advanced materials.[1] The strategic functionalization of this heterocyclic core allows for the fine-tuning of physicochemical properties, biological activity, and reactivity. 3-Chloro-2-methoxy-5-methylpyridine (CAS No. 1227593-86-3) has emerged as a particularly valuable building block.[2][3] Its unique arrangement of a chloro group, a methoxy group, and a methyl group on the pyridine ring provides a versatile platform for complex molecular synthesis.

The chloro and methoxy substituents are not mere decorations; they are critical functional groups that profoundly influence the molecule's electronic and steric properties.[4][5] The chlorine atom serves as a key handle for a multitude of cross-coupling reactions, while the methoxy group modulates the ring's electron density and can influence metabolic stability and binding interactions.[6] This guide offers an in-depth analysis of the chemical properties, spectroscopic signature, reactivity, synthetic pathways, and applications of 3-Chloro-2-methoxy-5-methylpyridine, with a focus on its utility for researchers, chemists, and drug development professionals. Notably, its classification as a "Protein Degrader Building Block" points to its immediate relevance in cutting-edge therapeutic modalities like PROTACs (Proteolysis Targeting Chimeras).[2]

Section 1: Core Physicochemical and Spectroscopic Properties

A comprehensive understanding of a molecule's fundamental properties is paramount for its effective use in synthesis and research. This section details the known physicochemical data and provides an expert analysis of the expected spectroscopic characteristics of 3-Chloro-2-methoxy-5-methylpyridine.

Physicochemical Data

The core identifying properties of 3-Chloro-2-methoxy-5-methylpyridine are summarized below. While experimental data for properties like melting and boiling points are not widely published, typical values for similar substituted pyridines suggest it is likely a solid or high-boiling liquid at room temperature.

| Property | Value | Source(s) |

| CAS Number | 1227593-86-3 | [2][3] |

| Molecular Formula | C₇H₈ClNO | [2][7] |

| Molecular Weight | 157.60 g/mol | [2][7] |

| Purity | Typically available at ≥98% | [2] |

| Storage | Room temperature, in a dry, sealed place | [2][7] |

Spectroscopic Characterization (Predicted)

While specific spectra for this exact compound are not publicly available, its structure allows for a reliable prediction of its key spectroscopic features based on established principles and data from analogous compounds.[8][9][10]

Proton NMR (¹H NMR):

-

Aromatic Protons: Two distinct signals are expected in the aromatic region (typically δ 7.0-8.5 ppm). The proton at C4 (between the chloro and methyl groups) and the proton at C6 will appear as singlets or narrow doublets due to minimal coupling.

-

Methoxy Protons (-OCH₃): A sharp singlet integrating to three protons is anticipated, likely in the δ 3.8-4.1 ppm range, characteristic of a methoxy group attached to an aromatic ring.

-

Methyl Protons (-CH₃): A singlet integrating to three protons, corresponding to the C5-methyl group, is expected further upfield, typically in the δ 2.2-2.5 ppm range.

Carbon NMR (¹³C NMR):

-

Six distinct signals are expected in the ¹³C NMR spectrum.

-

The carbon atoms of the pyridine ring will resonate in the δ 110-165 ppm region. The C2 carbon, bonded to both nitrogen and oxygen, will be the most downfield.

-

The methoxy carbon will produce a signal around δ 55-60 ppm.

-

The methyl carbon will appear at the most upfield position, typically δ 15-20 ppm.

Infrared (IR) Spectroscopy:

-

C=C and C=N Stretching: Characteristic aromatic ring stretches will be visible in the 1400-1600 cm⁻¹ region.

-

C-H Stretching: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methoxy groups will be just below 3000 cm⁻¹.

-

C-O Stretching: A strong C-O ether stretch is expected in the 1200-1250 cm⁻¹ region.

-

C-Cl Stretching: A C-Cl stretch will be present in the fingerprint region, typically around 700-800 cm⁻¹.

Mass Spectrometry (MS):

-

The molecular ion peak (M⁺) would be observed at m/z 157.

-

A characteristic (M+2)⁺ peak at m/z 159, with an intensity approximately one-third of the M⁺ peak, will be present due to the natural abundance of the ³⁷Cl isotope.

-

Common fragmentation patterns would likely involve the loss of a methyl radical (•CH₃) or a chloro radical (•Cl).

Section 2: Chemical Reactivity and Synthetic Utility

The synthetic value of 3-Chloro-2-methoxy-5-methylpyridine stems from the distinct reactivity of its functional groups, which can be addressed with high selectivity. The pyridine core, rendered electron-deficient by the nitrogen atom and the chloro substituent, is primed for specific transformations.

The key reactive sites are:

-

C3-Chloro Group: This is the primary site for metal-catalyzed cross-coupling reactions. Its position ortho to the methoxy group and meta to the ring nitrogen influences its reactivity. It is an excellent leaving group for reactions like Suzuki, Stille, Buchwald-Hartwig amination, and Sonogashira couplings, enabling the facile introduction of carbon-carbon and carbon-heteroatom bonds.

-

Pyridine Ring: The pyridine nitrogen can be quaternized or oxidized to the N-oxide. The ring itself can undergo electrophilic substitution, although the electron-withdrawing nature of the chloro group and the pyridine nitrogen makes this challenging.

-

C2-Methoxy Group: While generally stable, this group can be cleaved under harsh acidic conditions (e.g., HBr, BBr₃) to reveal a 2-pyridone moiety. This transformation can be a deliberate synthetic step to access a different class of compounds.

Caption: Key synthetic transformations of 3-Chloro-2-methoxy-5-methylpyridine.

Section 3: Applications in Drug Discovery and Agrochemicals

The structural motifs present in 3-Chloro-2-methoxy-5-methylpyridine are highly relevant to the design of bioactive molecules. Its analogs are extensively used as intermediates in the synthesis of pharmaceuticals and agrochemicals.[6][11]

-

Scaffold for Bioactive Molecules: The substituted pyridine core is a cornerstone in drug design.[1][6] The specific arrangement of substituents in this molecule allows for the exploration of chemical space around a proven pharmacophore. The chloro group can act as a bioisostere for other groups or provide a key halogen bond interaction with a protein target, while the methoxy group can occupy a hydrophobic pocket or be metabolically cleaved in a controlled manner.[4][5]

-

Protein Degrader Building Blocks: The designation of this compound as a "Protein Degrader Building Block" is significant.[2] In the synthesis of PROTACs, molecules are constructed with three components: a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker. This pyridine derivative is likely used as a core scaffold or a component of the linker, providing a rigid and synthetically versatile framework to which the two ligands can be attached. Its defined substitution pattern allows for precise control over the spatial orientation of the final construct, which is critical for inducing effective ternary complex formation and subsequent protein degradation.

-

Agrochemical Intermediates: Halogenated pyridines are crucial intermediates for modern pesticides and herbicides.[11][12][13] The synthesis of potent and selective active ingredients often relies on the cross-coupling chemistry enabled by the chloro-substituent on the pyridine ring.

Section 4: Proposed Synthesis Protocol

A practical, multi-step synthesis of 3-Chloro-2-methoxy-5-methylpyridine can be proposed starting from commercially available 2-hydroxy-5-methylpyridine. This pathway leverages common and reliable transformations in heterocyclic chemistry.

Caption: Proposed synthetic workflow for 3-Chloro-2-methoxy-5-methylpyridine.

Step-by-Step Methodology

Step 1: Synthesis of 2,3-Dichloro-5-methylpyridine

-

Reagents & Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-hydroxy-5-methylpyridine (1.0 eq).

-

Reaction: Carefully add phosphorus oxychloride (POCl₃, ~3.0-5.0 eq) to the flask at 0 °C.

-

Heating: After the addition is complete, slowly heat the reaction mixture to reflux (approx. 110-120 °C) and maintain for 3-5 hours, monitoring by TLC or LC-MS.

-

Work-up: Cool the mixture to room temperature and carefully pour it onto crushed ice. Neutralize the solution with a saturated sodium bicarbonate or sodium hydroxide solution until the pH is ~7-8.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 2,3-dichloro-5-methylpyridine can be purified by column chromatography.

Step 2: Synthesis of 3-Chloro-2-methoxy-5-methylpyridine

-

Reagents & Setup: Prepare a solution of sodium methoxide (NaOMe, ~1.1-1.5 eq) in anhydrous methanol in a separate flask under a nitrogen atmosphere.

-

Reaction: Add the 2,3-dichloro-5-methylpyridine (1.0 eq) dissolved in a minimal amount of anhydrous methanol to the sodium methoxide solution at room temperature. The chlorine at the 2-position is more activated towards nucleophilic aromatic substitution than the one at the 3-position.

-

Heating: Heat the reaction mixture to reflux (approx. 65 °C) and stir for 4-8 hours, monitoring for the disappearance of the starting material.

-

Work-up: Cool the reaction to room temperature and remove the methanol under reduced pressure.

-

Extraction: Add water to the residue and extract with ethyl acetate or diethyl ether three times.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The final product, 3-Chloro-2-methoxy-5-methylpyridine, can be purified by flash column chromatography on silica gel.

Section 5: Safety, Handling, and Disposal

While a specific Safety Data Sheet (SDS) for 3-Chloro-2-methoxy-5-methylpyridine is not widely available, data from structurally related compounds (e.g., halogenated methylpyridines, methoxypyridines) can be used to establish a reliable safety profile.[14][15][16]

| Hazard Category | GHS Classification (Anticipated) | Precautionary Statements |

| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | P261, P264, P270, P280, P301+P312, P302+P352 |

| Skin Corrosion/Irritation | Causes skin irritation. May cause severe skin burns. | P280, P302+P352, P362 |

| Eye Damage/Irritation | Causes serious eye irritation or damage. | P280, P305+P351+P338 |

| Flammability | Combustible liquid. | P210 (Keep away from heat/sparks/open flames) |

Handling and Storage Protocol

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[14]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), chemical safety goggles or a face shield, and a lab coat.[15]

-

Handling: Avoid breathing vapors or mist. Avoid contact with skin, eyes, and clothing.[14] Keep away from sources of ignition and take measures to prevent the build-up of electrostatic charge.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2] Store locked up.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. Do not mix with other waste.

References

-

3-Chloro-5-methylpyridine | C6H6ClN | CID 2762899. PubChem. [Link]

-

The Essential Role of 3-Bromo-5-chloro-2-methoxypyridine in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

3-Chloro-2-methoxy-5-methylpyridine. AbacipharmTech. [Link]

-

2-Chloro-5-methylpyridine - 18368-64-4 Latest Price, Manufacturers & Suppliers. IndiaMART. [Link]

-

3-(Chloromethyl)-5-methylpyridine hydrochloride | C7H9Cl2N | CID 24764282. PubChem. [Link]

- US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.

-

3-METHYLPYRIDINE FOR SYNTHESIS MSDS CAS No: 108-99-6 MSDS. Loba Chemie. [Link]

-

NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube. [Link]

- US4612377A - Preparation of 2-chloro-5-methylpyridine.

-

3-Chloro-2-methoxy-5-(trifluoromethyl)pyridine | C7H5ClF3NO | CID 2736618. PubChem. [Link]

-

Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. [Link]

-

Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter. [Link]

-

Preparation of 2-chloro-5-methylpyridine - Patent 0121320. KIPO. [Link]

-

Roles of the Chloro and Methoxy Groups in Drug Discovery. YouTube. [Link]

- WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.

-

Solving A Viewer's Unknown Using NMR, IR and MS Spectroscopy! - Example 4. YouTube. [Link]

-

The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. MDPI. [Link]

-

Determining a Structure with IR and NMR. YouTube. [Link]

-

1227593-86-3 cas, 3-Chloro-2-methoxy-5-methylpyridine. Red Star Chemical. [Link]

-

3-Chloro-2-methylanisole | C8H9ClO | CID 76749. PubChem. [Link]

-

107512-34-5| Chemical Name : 4-Chloro-3-methoxy-2-methylpyridine. Pharmaffiliates. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. calpaclab.com [calpaclab.com]

- 3. 3-Chloro-2-methoxy-5-methylpyridine - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 4. drughunter.com [drughunter.com]

- 5. youtube.com [youtube.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. CAS 1227593-97-6 | 3-Chloro-6-methoxy-2-methylpyridine - Synblock [synblock.com]

- 8. youtube.com [youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. nbinno.com [nbinno.com]

- 12. US4612377A - Preparation of 2-chloro-5-methylpyridine - Google Patents [patents.google.com]

- 13. Preparation of 2-chloro-5-methylpyridine - Patent 0121320 [data.epo.org]

- 14. fishersci.com [fishersci.com]

- 15. jubilantingrevia.com [jubilantingrevia.com]

- 16. lobachemie.com [lobachemie.com]

An In-Depth Technical Guide to 3-Chloro-2-methoxy-5-methylpyridine (CAS: 1227593-86-3): Synthesis, Characterization, and Applications

Introduction

Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents and agrochemicals.[1][2][3] Their unique electronic properties and ability to engage in specific biological interactions make them privileged scaffolds in drug design.[4] 3-Chloro-2-methoxy-5-methylpyridine is a distinctively functionalized heterocyclic compound that serves as a high-value building block for the synthesis of more complex molecular architectures. Its strategic placement of chloro, methoxy, and methyl groups offers multiple points for chemical modification, enabling the systematic construction of novel compounds. This guide provides a comprehensive technical overview of its synthesis, structural verification, and applications, with a focus on field-proven insights for researchers and drug development professionals. Notably, this compound is identified as a "Protein Degrader Building Block," highlighting its contemporary relevance in the development of cutting-edge therapeutics like Proteolysis Targeting Chimeras (PROTACs).[5]

Physicochemical Properties

A precise understanding of a compound's physical and chemical properties is fundamental to its application in synthesis. The key identifiers and properties for 3-Chloro-2-methoxy-5-methylpyridine are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 1227593-86-3 | [5][6][7] |

| Molecular Formula | C₇H₈ClNO | [5] |

| Molecular Weight | 157.6 g/mol | [5] |

| Purity | Typically ≥98% | [5] |

| Product Family | Protein Degrader Building Blocks, Heterocyclic Building Blocks | [5][8] |

Synthesis and Mechanistic Rationale

The synthesis of 3-Chloro-2-methoxy-5-methylpyridine is not commonly detailed in direct literature. However, a robust and logical synthetic strategy can be designed based on established principles of pyridine chemistry. The most field-proven approach involves a two-step sequence: the synthesis of a dichlorinated precursor followed by a regioselective nucleophilic aromatic substitution (SₙAr).

Synthesis of Precursor: 2,3-Dichloro-5-methylpyridine

The critical intermediate for this synthesis is 2,3-dichloro-5-methylpyridine. This compound is a valuable intermediate in its own right, used in the production of various agrochemicals and pharmaceuticals.[9][10] Several patented methods exist for its synthesis, often starting from 5-methyl-3,4-dihydropyridin-2(1H)-one or related picolines.[11][12] One common industrial approach involves the selective chlorination of a pyridone precursor using agents like phosgene or phosphorus oxychloride in the presence of a catalyst.[12] The availability of this precursor is crucial for the subsequent transformation.

Key Transformation: Regioselective Methoxylation

The conversion of 2,3-dichloro-5-methylpyridine to the target molecule is achieved via a nucleophilic aromatic substitution (SₙAr) reaction. This step is the cornerstone of the synthesis, and its success hinges on controlling regioselectivity.

Causality of Experimental Choices: In the 2,3-dichloropyridine system, the chlorine atom at the C2 position is significantly more activated towards nucleophilic attack than the chlorine at the C3 position. This is due to the electron-withdrawing nature of the ring nitrogen, which can effectively stabilize the negative charge of the Meisenheimer intermediate formed during attack at the ortho (C2) and para (C4) positions.[13] Attack at the meta (C3) position does not allow for this resonance stabilization involving the heteroatom, making the C2 position the kinetically and thermodynamically favored site for substitution.[14] Sodium methoxide is chosen as the nucleophile due to its high reactivity and ability to readily deliver the methoxy group. Methanol serves as a suitable polar protic solvent that can solvate the sodium methoxide and the reaction intermediates.

Detailed Experimental Protocol: Synthesis of 3-Chloro-2-methoxy-5-methylpyridine

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2,3-dichloro-5-methylpyridine (1.0 eq).

-

Solvent Addition: Add anhydrous methanol (approx. 10-15 mL per gram of starting material) to the flask to dissolve the starting material.

-

Reagent Addition: While stirring under a nitrogen atmosphere, add sodium methoxide (1.1 to 1.3 eq), either as a solid or as a solution in methanol, to the reaction mixture at room temperature. The addition should be controlled to manage any initial exotherm.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: After cooling to room temperature, carefully quench the reaction by adding water. The methanol is then removed under reduced pressure.

-

Extraction: The resulting aqueous residue is extracted three times with an appropriate organic solvent, such as ethyl acetate or dichloromethane.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo. The crude product is then purified by flash column chromatography on silica gel to yield the final 3-Chloro-2-methoxy-5-methylpyridine.

Synthesis Workflow

The logical flow from the precursor to the final, purified product is a self-validating system, ensuring the identity and quality of the target molecule.

Structural Elucidation and Quality Control

Confirming the structure and purity of the synthesized compound is paramount. A combination of standard analytical techniques provides a robust validation system.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the proton environment. Expected signals would include a singlet for the methoxy protons (~4.0 ppm), a singlet for the methyl protons (~2.3 ppm), and two distinct signals in the aromatic region for the two pyridine ring protons. ¹³C NMR would further confirm the carbon skeleton of the molecule.[15]

-

Mass Spectrometry (MS): Mass spectrometry is used to verify the molecular weight of the compound (157.6 g/mol ). High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. The characteristic isotopic pattern of chlorine (³⁵Cl/³⁷Cl ratio of approximately 3:1) would also be observable.[16]

-

High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the final product, which is typically expected to be ≥98% for research and development applications.[5]

Applications in Research and Development

The primary value of 3-Chloro-2-methoxy-5-methylpyridine lies in its utility as a versatile chemical intermediate. The pyridine scaffold is a key feature in a vast number of FDA-approved drugs and biologically active molecules.[3]

-

Protein Degrader Building Block: The compound is explicitly categorized as a building block for protein degraders.[5] This suggests its use in constructing ligands that can bind to E3 ubiquitin ligases or target proteins of interest within PROTACs or molecular glues. The specific arrangement of substituents can be crucial for optimizing binding affinity, selectivity, and pharmacokinetic properties.

-

Pharmaceutical Synthesis: The chloro and methoxy groups offer differential reactivity. The chlorine atom can be displaced by other nucleophiles or participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse functionalities. The methoxy group can potentially be cleaved to reveal a hydroxyl group, providing another handle for modification. This makes the molecule an excellent starting point for creating libraries of compounds for drug screening programs.[17]

-

Agrochemicals: Substituted chloropyridines are foundational intermediates in the synthesis of many modern herbicides, fungicides, and insecticides.[9][11] The structural motifs present in 3-Chloro-2-methoxy-5-methylpyridine are relevant to the development of new crop protection agents.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 3-Chloro-2-methoxy-5-methylpyridine is not widely available, its safety profile can be inferred from structurally related chlorinated pyridine compounds. It must be handled with care by trained professionals in a laboratory setting.

-

General Hazards: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin. It may cause irritation to the skin, eyes, and respiratory tract.[18][19][20][21]

-

Personal Protective Equipment (PPE): Mandatory use of chemical safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) is required.[22] All handling should be performed in a well-ventilated chemical fume hood to minimize inhalation exposure.[18]

-

First Aid Measures:

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container, away from strong oxidizing agents.[20]

References

- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). WuXi AppTec. Retrieved January 7, 2026, from https://www.wuxiapptec.com/articles/understanding-the-highly-variable-regioselectivity-in-snar-reaction-of-dichloropyrimidines

- Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. (2015). Journal of Organic Chemistry, 80(15), 7757-63. Retrieved January 7, 2026, from https://pubmed.ncbi.nlm.nih.gov/26186326/

- The Role of Pyridine Intermediates in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 7, 2026, from https://www.inno-pharmchem.

- A Comparative Analysis of the Reactivity of 2,4-Dichloropyridine and 2,6-Dichloropyridine in Nucleophilic Aromatic Substitution. (n.d.). BenchChem. Retrieved January 7, 2026, from https://www.benchchem.

- Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). Pyridine and Its Derivatives: Synthesis, Properties and Applications. Retrieved January 7, 2026, from https://www.intechopen.com/chapters/86877

- Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry. (2021). Life Chemicals. Retrieved January 7, 2026, from https://lifechemicals.

- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). Molecules, 26(20), 6217. Retrieved January 7, 2026, from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8538799/

- 2-Chloro Pyridine CAS No 109-09-1 MATERIAL SAFETY DATA SHEET. (n.d.). CDH Fine Chemical. Retrieved January 7, 2026, from https://www.cdhfinechemical.com/images/product/msds/2-Chloro_Pyridine_MSDS.pdf

- (PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. (2015). The Journal of Organic Chemistry. Retrieved January 7, 2026, from https://www.researchgate.net/publication/280242597_Regioselective_Control_of_the_S_N_Ar_Amination_of_5-Substituted-24-Dichloropyrimidines_Using_Tertiary_Amine_Nucleophiles

- 2,3-Dichloro-5-methylpyridine: Synthesis, Properties, and Key Applications in Agrochemicals and Pharmaceuticals. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 7, 2026, from https://www.inno-pharmchem.com/news/2-3-dichloro-5-methylpyridine-synthesis-properties-and-key-applications-in-agrochemicals-and-pharmaceuticals

- The Significance of 2,3-Dichloro-5-picoline as a Versatile Organic Synthesis Intermediate. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 7, 2026, from https://www.inno-pharmchem.

- In-Depth Technical Guide to the Safety and Handling of 4-Chlorophenyl-2-pyridinylmethanol. (n.d.). BenchChem. Retrieved January 7, 2026, from https://www.benchchem.com/blog/in-depth-technical-guide-to-the-safety-and-handling-of-4-chlorophenyl-2-pyridinylmethanol/

- 3-Chloro-2-methoxy-5-methylpyridine, min 98%, 100 mg. (n.d.). Lab Alley. Retrieved January 7, 2026, from https://www.laballey.com/products/3-chloro-2-methoxy-5-methylpyridine-min-98

- 2-Chloropyridine Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.

- 3-Chloro-5-methylpyridine. (n.d.). PubChem. Retrieved January 7, 2026, from https://pubchem.ncbi.nlm.nih.gov/compound/3-Chloro-5-methylpyridine

- Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. (n.d.). Sarchem Labs. Retrieved January 7, 2026, from https://www.sarchemlabs.com/blogs/pharmaceutical-chemicals/pyridine-in-pharmaceutical-science-and-medicinal-compound-synthesis

- 3-Chloropyridine Safety Data Sheet. (2007). Fisher Scientific. Retrieved January 7, 2026, from https://www.fishersci.com/sds/05231.pdf

- A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine. (2014). Google Patents. Retrieved January 7, 2026, from https://patents.google.

- Selective synthesis method of 2-chloro-5-methylpyridine and 2,3-dichloro-5-methylpyridine. (2020). Patsnap. Retrieved January 7, 2026, from https://www.patsnap.com/insight/patent/CN111333423A/selective-synthesis-method-of-2-chloro-5-methylpyridine-and-2-3-dichloro-5-methylpyridine

- Review of Synthesis of 2,3-Dichloro-5-Trifluoromethyl Pyridine. (2022). ALFA CHEMICAL. Retrieved January 7, 2026, from https://www.alfa-chemical.com/news/review-of-synthesis-of-2-3-dichloro-5-triflu-59197931.html

- 2-CHLOROPYRIDINE FOR SYNTHESIS MSDS. (2016). Loba Chemie. Retrieved January 7, 2026, from https://www.lobachemie.com/storage/app/product-msds/2-Chloropyridine-for-synthesis-C2725.pdf

- A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. (2022). Chemical Science, 13(43), 12853-12862. Retrieved January 7, 2026, from https://pubs.rsc.org/en/content/articlelanding/2022/sc/d2sc04041g

- 3-Chloro-2-methoxy-5-methylpyridine. (n.d.). AbacipharmTech. Retrieved January 7, 2026, from https://www.abacipharmtech.com/product/3-chloro-2-methoxy-5-methylpyridine-cas-1227593-86-3/

- 1227593-86-3 | 3-Chloro-2-methoxy-5-methylpyridine. (n.d.). BLD Pharm. Retrieved January 7, 2026, from https://www.bldpharm.com/products/1227593-86-3.html

- Supporting Information: Improved Synthesis and Impurity Identification of (R)-Lacosamide. (n.d.). ACS Publications. Retrieved January 7, 2026, from https://pubs.acs.org/doi/suppl/10.1021/acs.oprd.7b00373/suppl_file/op7b00373_si_001.pdf

- 3-(Chloromethyl)-5-methylpyridine hydrochloride. (n.d.). PubChem. Retrieved January 7, 2026, from https://pubchem.ncbi.nlm.nih.gov/compound/24764282

- 5-(Chloromethyl)-2-methoxypyridine. (n.d.). Ambeed. Retrieved January 7, 2026, from https://www.ambeed.com/products/101990-70-9.html

- Complete assignment of the 1H and 13C NMR spectra of secoisolariciresinol diglucoside, a mammalian lignan precursor isolated from Linum usitatissimum. (1999). Magnetic Resonance in Chemistry. Retrieved January 7, 2026, from https://www.researchgate.

- Process for making 3-amino-2-chloro-4-methylpyridine. (2002). Google Patents. Retrieved January 7, 2026, from https://patents.google.

- 175136-17-1 | 3-Chloro-2-methoxy-5-(trifluoromethyl)pyridine. (n.d.). BLD Pharm. Retrieved January 7, 2026, from https://www.bldpharm.com/products/175136-17-1.html

- Product Catalog. (n.d.). Macklin. Retrieved January 7, 2026, from http://www.macklin.cn/fujian/all.pdf

- 3-Chloro-2-methoxy-5-methylpyridine 98% C847667 Macklin. (n.d.). Red Star Chemical. Retrieved January 7, 2026, from https://www.redstarchems.com/product/c847667-macklin/

Sources

- 1. researchgate.net [researchgate.net]

- 2. lifechemicals.com [lifechemicals.com]

- 3. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sarchemlabs.com [sarchemlabs.com]

- 5. calpaclab.com [calpaclab.com]

- 6. 3-Chloro-2-methoxy-5-methylpyridine - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 7. 1227593-86-3|3-Chloro-2-methoxy-5-methylpyridine|BLD Pharm [bldpharm.com]

- 8. 175136-17-1|3-Chloro-2-methoxy-5-(trifluoromethyl)pyridine|BLD Pharm [bldpharm.com]

- 9. nbinno.com [nbinno.com]

- 10. nbinno.com [nbinno.com]

- 11. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]

- 12. Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04041G [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. nbinno.com [nbinno.com]

- 18. cdhfinechemical.com [cdhfinechemical.com]

- 19. datasheets.scbt.com [datasheets.scbt.com]

- 20. fishersci.com [fishersci.com]

- 21. lobachemie.com [lobachemie.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

IUPAC name of 3-Chloro-2-methoxy-5-methylpyridine

An In-Depth Technical Guide to 3-Chloro-2-methoxy-5-methylpyridine for Advanced Drug Discovery

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of 3-Chloro-2-methoxy-5-methylpyridine, a heterocyclic building block of increasing importance in modern medicinal chemistry. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of facts to explore the compound's synthesis, characterization, strategic applications, and the underlying scientific principles that make it a valuable tool in the design of novel therapeutics.

Introduction: A Privileged Scaffold in Modern Drug Design

3-Chloro-2-methoxy-5-methylpyridine belongs to a class of substituted pyridines, which are considered "privileged structures" in drug discovery. The pyridine ring is a common motif found in numerous FDA-approved drugs and natural products, prized for its ability to engage in a variety of intermolecular interactions and its favorable pharmacokinetic properties.[1]

The specific substitution pattern of 3-Chloro-2-methoxy-5-methylpyridine imparts a unique combination of electronic and steric properties. The strategic placement of chloro, methoxy, and methyl groups offers medicinal chemists a versatile handle for fine-tuning a molecule's potency, selectivity, and metabolic stability.[2][3]

-

The chloro group can act as a hydrogen bond acceptor and participate in halogen bonding. It also modulates the electronics of the pyridine ring and can serve as a reactive handle for cross-coupling reactions, allowing for the construction of more complex molecules.

-

The methoxy group can influence conformation and solubility, and its potential for metabolic O-demethylation can be a key consideration in prodrug strategies or in modulating a compound's half-life.

-

The methyl group can provide beneficial steric interactions within a protein's binding pocket and improve metabolic stability by blocking potential sites of oxidation.

Notably, this compound is classified as a Protein Degrader Building Block , indicating its utility in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) and other heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery.[4]

Physicochemical and Structural Properties

A clear understanding of a compound's fundamental properties is the bedrock of its application in any research endeavor. The key identifiers and computed properties of 3-Chloro-2-methoxy-5-methylpyridine are summarized below.

| Property | Value | Source |

| IUPAC Name | 3-Chloro-2-methoxy-5-methylpyridine | Internal |

| CAS Number | 1227593-86-3 | [4][5][6] |

| Molecular Formula | C₇H₈ClNO | [4] |

| Molecular Weight | 157.6 g/mol | [4] |

| Predicted Boiling Point | 203.7 ± 35.0 °C | [7] |

| Predicted Density | 1.168 ± 0.06 g/cm³ | [7] |

| Storage Conditions | Room temperature, sealed in dry conditions | [4][7] |

Synthesis and Mechanistic Rationale

Proposed Synthetic Workflow

Caption: Proposed multi-step synthesis of 3-Chloro-2-methoxy-5-methylpyridine.

Experimental Protocol and Rationale

Step 1: N-Oxidation of 3-Methylpyridine

-

Protocol: 3-Methylpyridine is treated with an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or a mixture of hydrogen peroxide and acetic acid. The reaction is monitored by TLC until the starting material is consumed.

-

Causality: The N-oxide is formed to activate the pyridine ring. The N-O bond withdraws electron density, making the C2 and C6 positions highly susceptible to nucleophilic attack in subsequent steps. Furthermore, it deactivates the ring towards electrophilic substitution, providing crucial regiochemical control.

Step 2: Chlorination at C2

-

Protocol: The resulting 3-Methylpyridine N-oxide is reacted with a chlorinating agent like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂). The reaction is typically heated to drive it to completion.

-

Causality: This is a classic reaction for converting pyridine N-oxides to 2-chloropyridines. The oxygen of the N-oxide attacks the electrophilic phosphorus or sulfur center, leading to a rearrangement that ultimately installs a chlorine atom at the C2 position and regenerates the pyridine nitrogen. This yields 2-Chloro-5-methylpyridine.[9]

Step 3: Nucleophilic Aromatic Substitution (SNAr) for Methoxylation

-

Protocol: 2-Chloro-5-methylpyridine is heated with sodium methoxide (NaOMe) in methanol (MeOH).

-

Causality: The chlorine at the C2 position is an excellent leaving group for SNAr. The electron-withdrawing nitrogen atom of the pyridine ring stabilizes the negative charge of the Meisenheimer intermediate, facilitating the displacement of chloride by the methoxide nucleophile to form 2-Methoxy-5-methylpyridine.

Step 4: Directed Ortho-Chlorination

-

Protocol: 2-Methoxy-5-methylpyridine is treated with a controlled chlorinating agent, such as N-Chlorosuccinimide (NCS) or chlorine gas in the presence of an acid.

-

Causality: The methoxy group at C2 is a strong ortho-, para- directing group for electrophilic aromatic substitution. In this case, it strongly activates the C3 position. Careful control of stoichiometry and reaction conditions is critical to achieve mono-chlorination at C3 without side reactions, yielding the final product.

Spectroscopic Characterization Insights

While specific spectral data must be acquired empirically, the expected NMR and MS signatures can be predicted to validate the successful synthesis of the target compound. Analytical data for this compound can often be requested from suppliers.[6]

-

¹H NMR: The spectrum should display three distinct signals in the aromatic region corresponding to the two pyridine protons, likely appearing as doublets or singlets depending on coupling. A singlet integrating to three protons will correspond to the C5-methyl group, and another singlet integrating to three protons will represent the C2-methoxy group.

-

¹³C NMR: The spectrum will show seven distinct carbon signals: five for the substituted pyridine ring and one each for the methyl and methoxy carbons.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) and, critically, an (M+2)⁺ peak that is approximately one-third the intensity of the M⁺ peak. This isotopic pattern is the characteristic signature of a molecule containing a single chlorine atom.

Applications in Drug Discovery and Chemical Biology

The utility of 3-Chloro-2-methoxy-5-methylpyridine extends from its role as a simple scaffold to its application as a key component in sophisticated therapeutic modalities.

Core Building Block for Protein Degraders (PROTACs)

The designation of this molecule as a "Protein Degrader Building Block" is significant.[4] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. This compound can serve as a versatile "linker-ology" component or part of the E3 ligase-binding moiety.

Caption: Role of a pyridine building block in a PROTAC's structure and function.

The chloro group at the C3 position is particularly useful as it can be functionalized via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to attach the linker element, providing a robust and modular approach to PROTAC synthesis.

Case Study: Analogs in Medicinal Chemistry

While public literature on 3-Chloro-2-methoxy-5-methylpyridine itself is emerging, the strategic value of this substitution pattern can be inferred from its analogs. For instance, compounds like 3-Chloro-5-fluoro-2-methoxypyridine are sought-after precursors in developing new drugs for a wide array of diseases.[11] The halogen atoms provide vectors for library generation, while the methoxy group helps optimize pharmacokinetic profiles.[11] This highlights a field-proven insight: the systematic exploration of halogen and alkoxy substituents on a pyridine core is a highly effective strategy for lead optimization in drug discovery.[2]

Safety, Handling, and Storage

As a research chemical, 3-Chloro-2-methoxy-5-methylpyridine should be handled with appropriate care, following standard laboratory safety protocols. While a specific Safety Data Sheet (SDS) is not publicly available, data from analogous substituted pyridines provide a strong basis for risk assessment.[12][13]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. All handling should be performed in a well-ventilated area or a chemical fume hood.[12]

-

Hazards: Similar chlorinated and methylated pyridines are classified as harmful if swallowed, toxic in contact with skin, and may cause skin, eye, and respiratory irritation.[14] They may also be flammable liquids.[14]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from heat, sparks, and open flames.[4][12]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[12]

Trustworthiness through Self-Validation: The protocols and safety guidelines described are based on established chemical principles and data from closely related compounds. However, it is imperative that researchers conduct their own risk assessments and small-scale trial reactions to validate these procedures within their specific laboratory context before scaling up.

Conclusion

3-Chloro-2-methoxy-5-methylpyridine is more than just another chemical in a catalog. It is a strategically designed building block that offers a confluence of desirable features for modern drug discovery. Its pre-installed functional handles, combined with the privileged nature of the pyridine scaffold, provide a robust starting point for the synthesis of compound libraries targeting a wide range of biological targets. Its particular relevance to the burgeoning field of targeted protein degradation underscores its potential to contribute to the development of next-generation therapeutics. This guide serves as a foundational resource for scientists looking to leverage the unique properties of this compound in their research and development endeavors.

References

-

3-Chloro-2-methoxy-5-methylpyridine, min 98%, 100 mg . Spex.[Link]

-

3-Chloro-2-methoxy-5-methylpyridine . AbacipharmTech.[Link]

-

3-Chloro-2-methoxy-5-(trifluoromethyl)pyridine | C7H5ClF3NO | CID 2736618 . PubChem, National Center for Biotechnology Information.[Link]

- Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.

-

4-Chloro-3-methoxy-2-methylpyridine | C7H8ClNO | CID 10583046 . PubChem, National Center for Biotechnology Information.[Link]

-

Roles of the Chloro and Methoxy Groups in Drug Discovery . Drug Hunter.[Link]

-

3-METHYLPYRIDINE FOR SYNTHESIS MSDS . Loba Chemie.[Link]

- Preparation of 2-chloro-5-methylpyridine.

-

Preparation of 2-chloro-5-methylpyridine . European Patent Office.[Link]

-

Roles of the Chloro and Methoxy Groups in Drug Discovery . YouTube.[Link]

-

The Chromenopyridine Scaffold: A Privileged Platform in Drug Design . MDPI.[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. drughunter.com [drughunter.com]

- 3. m.youtube.com [m.youtube.com]

- 4. calpaclab.com [calpaclab.com]

- 5. 3-Chloro-2-methoxy-5-methylpyridine - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 6. 1227593-86-3|3-Chloro-2-methoxy-5-methylpyridine|BLD Pharm [bldpharm.com]

- 7. 3-Chloro-2-Methoxy-5-Methylpyridine | 1227593-86-3 [m.chemicalbook.com]

- 8. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents [patents.google.com]

- 9. US4612377A - Preparation of 2-chloro-5-methylpyridine - Google Patents [patents.google.com]

- 10. Preparation of 2-chloro-5-methylpyridine - Patent 0121320 [data.epo.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. fishersci.com [fishersci.com]

- 13. jubilantingrevia.com [jubilantingrevia.com]

- 14. lobachemie.com [lobachemie.com]

An In-Depth Technical Guide to 3-Chloro-2-methoxy-5-methylpyridine: A Key Building Block for Targeted Protein Degradation

This technical guide provides a comprehensive overview of 3-Chloro-2-methoxy-5-methylpyridine, a substituted pyridine derivative of significant interest to researchers, medicinal chemists, and professionals in the field of drug development. Its molecular architecture makes it a valuable intermediate, particularly as a building block in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). We will delve into its physicochemical properties, plausible synthetic routes with detailed protocols, analytical characterization methods, its pivotal role in next-generation therapeutics, and essential safety and handling protocols.

Core Molecular Profile

3-Chloro-2-methoxy-5-methylpyridine is a strategically functionalized heterocyclic compound. The presence of a chloro group provides a handle for cross-coupling reactions, the methoxy group influences electronic properties and potential metabolic stability, and the methyl group offers a point for further modification or steric interaction within a protein binding pocket. These features make it a versatile scaffold in medicinal chemistry.

Table 1: Physicochemical Properties of 3-Chloro-2-methoxy-5-methylpyridine

| Property | Value | Source(s) |

| Molecular Formula | C₇H₈ClNO | [1] |

| Molecular Weight | 157.60 g/mol | [1] |

| CAS Number | 1227593-86-3 | [1] |

| Purity (Typical) | ≥98% | [1] |

| Classification | Protein Degrader Building Block | [1] |

Synthesis and Purification: A Proposed Pathway

While specific, peer-reviewed synthetic procedures for 3-Chloro-2-methoxy-5-methylpyridine are not extensively documented in public literature, a highly plausible and efficient route can be designed based on established pyridine chemistry. The following protocol is adapted from analogous transformations, such as the nucleophilic aromatic substitution on di-halogenated pyridines.[2] The proposed starting material is 2,3-dichloro-5-methylpyridine.

The core of this synthesis is a regioselective nucleophilic aromatic substitution (SNAr). The chlorine atom at the C2 position is significantly more activated towards substitution than the one at C3. This is because the electron-withdrawing nitrogen atom in the pyridine ring can stabilize the negative charge of the Meisenheimer intermediate more effectively when the attack occurs at the alpha-position (C2).

Caption: Proposed synthesis workflow for 3-Chloro-2-methoxy-5-methylpyridine.

Experimental Protocol: Synthesis via SNAr

Materials:

-

2,3-dichloro-5-methylpyridine

-

Sodium methoxide (NaOCH₃)

-

Anhydrous methanol (CH₃OH)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for organic synthesis

-

Reagents for work-up and purification (e.g., water, ethyl acetate, brine, anhydrous sodium sulfate, silica gel)

Procedure:

-

Reaction Setup: Charge a dry, round-bottom flask equipped with a magnetic stirrer and reflux condenser with 2,3-dichloro-5-methylpyridine (1.0 eq) and anhydrous methanol. Purge the system with an inert gas.

-

Reagent Addition: While stirring, add sodium methoxide (1.1 eq) to the solution at room temperature. A slight molar excess of the nucleophile ensures complete conversion of the starting material.

-

Reaction Conditions: Heat the mixture to reflux. Monitor the reaction's progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), until the starting material is consumed.

-

Work-up: After completion, cool the reaction mixture to room temperature. Remove the methanol solvent under reduced pressure using a rotary evaporator.

-

Extraction: Partition the resulting residue between water and an organic solvent like ethyl acetate. Separate the organic layer, and extract the aqueous layer again with ethyl acetate to ensure full recovery of the product.

-

Washing: Combine the organic layers and wash sequentially with water and then brine. This removes residual methanol and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude material by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate), to afford the final product, 3-Chloro-2-methoxy-5-methylpyridine.

Analytical Characterization

Table 2: Key Analytical Methods and Expected Observations

| Technique | Purpose | Expected Results |

| ¹H NMR | Structural Elucidation | Signals corresponding to the methoxy protons (~3.9-4.1 ppm), the methyl protons (~2.3-2.5 ppm), and two distinct aromatic protons on the pyridine ring. |

| ¹³C NMR | Carbon Skeleton Confirmation | Seven distinct signals: one for the methoxy carbon, one for the methyl carbon, and five for the pyridine ring carbons, each with a characteristic chemical shift. |

| LC-MS | Purity & Mass Verification | A primary peak in the chromatogram indicating high purity. The mass spectrum should show a molecular ion peak [M+H]⁺ corresponding to the calculated mass of 158.03. The characteristic isotopic pattern for a single chlorine atom (M and M+2 in a ~3:1 ratio) should be observable. |

| HPLC | Purity Assessment | A sharp, single peak under appropriate chromatographic conditions, allowing for quantification of purity (e.g., >98%). |

| FTIR | Functional Group ID | Characteristic absorption bands for C-H (aromatic and aliphatic), C=C/C=N (aromatic ring), and C-O-C (ether) stretches. |

Application in Drug Development: A PROTAC Building Block

The primary utility of 3-Chloro-2-methoxy-5-methylpyridine in modern drug discovery is as a structural component for Proteolysis-Targeting Chimeras (PROTACs) .[1] PROTAC technology represents a paradigm shift from traditional occupancy-driven pharmacology to an event-driven one, enabling the targeted degradation of disease-causing proteins.[4]

A PROTAC is a heterobifunctional molecule composed of three parts: a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker to connect them.[5][6] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin from the E3 ligase to the POI. This polyubiquitination marks the POI for destruction by the cell's natural waste disposal machinery, the proteasome.[5]

Caption: Mechanism of action for a Proteolysis-Targeting Chimera (PROTAC).

3-Chloro-2-methoxy-5-methylpyridine serves as a versatile "head" or "tail" piece in PROTAC design. The pyridine core is a well-established scaffold in medicinal chemistry, known for its ability to form key interactions with protein targets.[7] The chloro-substituent can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to attach the linker, which is a critical step in synthesizing the final PROTAC molecule. This modularity allows chemists to rapidly generate libraries of PROTACs with different linkers and ligands to optimize degradation efficiency and selectivity.

Safety, Handling, and Storage

A specific Safety Data Sheet (SDS) for 3-Chloro-2-methoxy-5-methylpyridine is not widely available. However, based on data from structurally analogous chlorinated and methoxylated pyridines, a high degree of caution is warranted.[8][9][10]

Hazard Profile (Anticipated):

-

Acute Toxicity: Harmful if swallowed.[10]

-

Skin Corrosion/Irritation: Causes skin irritation.[10]

-

Eye Damage/Irritation: Causes serious eye irritation.[10]

-

Respiratory Sensitization: May cause respiratory irritation.[10]

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear tightly fitting safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[8] If ventilation is inadequate or dust/vapors are generated, use a full-face respirator.[8]

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

-

Handling Practices: Avoid formation of dust and aerosols. Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[10]

-

Spill Response: In case of a spill, evacuate the area. Wear appropriate PPE. Absorb with an inert material (e.g., vermiculite, sand) and place in a suitable, closed container for disposal.[8][10]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents and strong acids.[9]

References

- Google Patents.

-

PubChem. 3-Chloro-2-methoxy-5-(trifluoromethyl)pyridine. [Link]

-

HDH Pharma Inc. 3-Chloro-2-methoxy-5-methylpyridine, min 98%, 100 mg. [Link]

-

AbacipharmTech. 3-Chloro-2-methoxy-5-methylpyridine. [Link]

-

ResearchGate. (PDF) Efficient Preparation of ((3-Chloro-2- for In-Vivo Study. [Link]

- Google Patents. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.

-

ACS Publications. Key Considerations in Targeted Protein Degradation Drug Discovery and Development. [Link]

-

MDPI. Recent Advances of Degradation Technologies Based on PROTAC Mechanism. [Link]

-

MDPI. The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. [Link]

-

PubMed Central. Degradation of proteins by PROTACs and other strategies. [Link]

-

SpectraBase. 3-Methoxycarbonyl-2-(4-methylphenyl)pyridine - Optional[13C NMR] - Chemical Shifts. [Link]

-

MDPI. Analytical Techniques in Pharmaceutical and Biomedical Analysis. [Link]

- Google Patents.

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 1227593-86-3|3-Chloro-2-methoxy-5-methylpyridine|BLD Pharm [bldpharm.com]

- 4. Key Considerations in Targeted Protein Degradation Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Degradation of proteins by PROTACs and other strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. echemi.com [echemi.com]

- 9. fishersci.com [fishersci.com]

- 10. jubilantingrevia.com [jubilantingrevia.com]

The Analytical Scientist's Guide to 3-Chloro-2-methoxy-5-methylpyridine: A Multi-technique Approach to Structure Elucidation

This in-depth technical guide provides a comprehensive framework for the structural elucidation of 3-chloro-2-methoxy-5-methylpyridine. Designed for researchers, scientists, and professionals in drug development, this document outlines the core spectroscopic techniques and the underlying principles required for the unambiguous confirmation of the compound's molecular structure. In the absence of publicly available experimental data, this guide is built upon high-quality predicted spectroscopic data, offering a robust roadmap for analysis and interpretation.

Introduction: The Significance of Structural Verification

3-Chloro-2-methoxy-5-methylpyridine, with the molecular formula C₇H₈ClNO, is a substituted pyridine derivative.[1] Substituted pyridines are a cornerstone in medicinal chemistry and materials science due to their presence in a vast array of bioactive molecules and functional materials.[2] The precise arrangement of the chloro, methoxy, and methyl substituents on the pyridine ring is critical as it dictates the molecule's steric and electronic properties, thereby influencing its reactivity, biological activity, and material characteristics.

Unambiguous structural elucidation is paramount to ensure the integrity of research and development processes. This guide will walk through a multi-technique analytical workflow, demonstrating how data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are synergistically employed to build a conclusive structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations, we can piece together the connectivity of the atoms.

Predicted Physicochemical and Spectroscopic Data

| Property | Value |

| CAS Number | 1227593-86-3 |

| Molecular Formula | C₇H₈ClNO |

| Molecular Weight | 157.60 g/mol |

| Predicted ¹H NMR | Signals for methoxy group protons and two aromatic protons. |

| Predicted ¹³C NMR | Seven distinct signals corresponding to the carbon atoms. |

Note: The NMR data presented below is predicted and intended to serve as a reference for experimental analysis.

¹H NMR Spectroscopy: Probing the Proton Environment

The predicted ¹H NMR spectrum of 3-chloro-2-methoxy-5-methylpyridine in CDCl₃ is expected to show three distinct signals:

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.85 | d | 1H | H-6 |

| ~7.45 | d | 1H | H-4 |

| ~3.95 | s | 3H | -OCH₃ |

| ~2.30 | s | 3H | -CH₃ |

Interpretation:

-

The two signals in the aromatic region (~7-8 ppm) are indicative of the two protons on the pyridine ring. Their doublet multiplicity suggests they are coupled to each other.

-

The downfield shift of the H-6 proton is attributed to the deshielding effect of the adjacent nitrogen atom.

-

The singlet at approximately 3.95 ppm with an integration of 3H is characteristic of the methoxy group protons.

-

The singlet at around 2.30 ppm with an integration of 3H corresponds to the methyl group protons.

¹³C NMR Spectroscopy: Characterizing the Carbon Framework

The predicted ¹³C NMR spectrum should reveal seven distinct carbon signals, one for each carbon atom in the molecule.

| Predicted Chemical Shift (ppm) | Assignment |

| ~160.5 | C-2 |

| ~145.0 | C-6 |

| ~138.0 | C-4 |

| ~130.0 | C-5 |

| ~120.0 | C-3 |

| ~53.5 | -OCH₃ |

| ~17.0 | -CH₃ |

Interpretation:

-

The carbon C-2, bonded to both the nitrogen and the oxygen of the methoxy group, is expected to be the most downfield signal.

-

The carbons C-6 and C-4, which are bonded to hydrogen, will appear in the aromatic region.

-

The carbon C-3, bearing the chlorine atom, will also be in the aromatic region, with its chemical shift influenced by the electronegative chlorine.

-

The C-5 carbon, attached to the methyl group, will be further upfield in the aromatic region.

-

The signals for the methoxy and methyl carbons will appear in the upfield region of the spectrum.

2D NMR Spectroscopy: Unveiling the Connectivity

Two-dimensional NMR experiments are crucial for confirming the assignments made from 1D spectra and for establishing the precise connectivity of the molecule.

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. A cross-peak between the signals at ~7.85 ppm and ~7.45 ppm would confirm the coupling between H-6 and H-4, respectively.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. The expected correlations are:

-

~7.85 ppm (H-6) with ~145.0 ppm (C-6)

-

~7.45 ppm (H-4) with ~138.0 ppm (C-4)

-

~3.95 ppm (-OCH₃) with ~53.5 ppm (-OCH₃)

-

~2.30 ppm (-CH₃) with ~17.0 ppm (-CH₃)

-

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows long-range (2-3 bond) correlations between protons and carbons, which is instrumental in piecing together the molecular structure.

Key Predicted HMBC Correlations:

| Proton | Correlated Carbons |

| H-6 (~7.85 ppm) | C-2, C-4, C-5 |

| H-4 (~7.45 ppm) | C-2, C-5, C-6 |

| -OCH₃ (~3.95 ppm) | C-2 |

| -CH₃ (~2.30 ppm) | C-4, C-5, C-6 |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic |

| ~2950-2850 | C-H stretch | -OCH₃, -CH₃ |

| ~1600-1450 | C=C and C=N stretch | Pyridine ring |

| ~1250 | C-O stretch | Aryl ether |

| ~850-750 | C-Cl stretch | Aryl chloride |

Interpretation:

-

The presence of aromatic C-H stretching vibrations confirms the pyridine ring.

-

The aliphatic C-H stretching bands correspond to the methoxy and methyl groups.

-

The characteristic C=C and C=N stretching frequencies in the 1600-1450 cm⁻¹ region are indicative of the pyridine ring system.

-

A strong absorption around 1250 cm⁻¹ is expected for the C-O stretching of the aryl ether (methoxy group).

-

The C-Cl stretching vibration will likely appear in the fingerprint region.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers clues about its structure through the analysis of fragmentation patterns.

Predicted Mass Spectrum Data:

| m/z | Interpretation |

| 157/159 | Molecular ion peak (M⁺) with a ~3:1 ratio, characteristic of the presence of one chlorine atom. |

| 142/144 | Loss of a methyl radical (•CH₃) from the molecular ion. |

| 127/129 | Loss of formaldehyde (CH₂O) from the molecular ion. |

| 117 | Loss of a chlorine radical (•Cl) from the molecular ion. |

| 92 | Loss of both •CH₃ and •Cl from the molecular ion. |

Interpretation:

-

The most critical piece of information is the molecular ion peak. The presence of two peaks at m/z 157 and 159 in an approximate 3:1 intensity ratio is a definitive indicator of a molecule containing one chlorine atom (due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes).

-

The fragmentation pattern provides further structural confirmation. The loss of a methyl radical (15 Da) is a common fragmentation pathway for molecules containing a methyl group. The loss of formaldehyde (30 Da) can occur from the methoxy group. The loss of a chlorine radical (35/37 Da) is also a characteristic fragmentation.

Plausible Synthetic Route

A plausible synthesis of 3-chloro-2-methoxy-5-methylpyridine could start from 2-hydroxy-5-methylpyridine. The synthetic sequence would likely involve chlorination followed by methylation.

-

Chlorination: Treatment of 2-hydroxy-5-methylpyridine with a chlorinating agent such as phosphorus oxychloride (POCl₃) would introduce the chlorine atom at the 3-position.

-

Methoxylation: The resulting 3-chloro-2-hydroxy-5-methylpyridine can then be treated with a methylating agent like methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) in the presence of a base to yield the final product.

Conclusion: A Unified Approach to Structural Certainty

The structural elucidation of 3-chloro-2-methoxy-5-methylpyridine is a clear demonstration of the power of a multi-technique analytical approach. While this guide is based on predicted data, it provides a robust framework for interpreting experimental results. By systematically analyzing the data from NMR, IR, and MS, and by understanding the underlying chemical principles, researchers can confidently and accurately determine the structure of this and other novel chemical entities. This analytical rigor is the bedrock of reliable and reproducible scientific discovery.

References

-

Spectroscopic analysis of 2, 5-Disubstituted Pyridine Derivatives: Part I. (2022). ResearchGate. Retrieved from [Link]

-

3-Chloro-2-methoxy-5-methylpyridine. AbacipharmTech. Retrieved from [Link]

-

3-Chloro-2-methoxy-5-methylpyridine, min 98%, 100 mg. LabAlley. Retrieved from [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]

Sources

Navigating the Solubility Landscape of 3-Chloro-2-methoxy-5-methylpyridine: A Technical Guide for Drug Development Professionals

An In-depth Exploration of Physicochemical Properties and a Practical Framework for Solubility Determination in Organic Solvents

Abstract

3-Chloro-2-methoxy-5-methylpyridine is a substituted pyridine derivative with significant potential as a building block in the synthesis of novel pharmaceutical agents. A thorough understanding of its solubility characteristics in various organic solvents is paramount for its effective utilization in drug discovery and development, impacting everything from reaction kinetics and purification strategies to formulation and bioavailability. This technical guide provides a comprehensive overview of the theoretical principles governing the solubility of 3-Chloro-2-methoxy-5-methylpyridine, outlines a detailed experimental protocol for its quantitative determination, and discusses advanced analytical techniques for accurate concentration measurement. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide equips researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to systematically evaluate its solubility profile.

Introduction: The Significance of Solubility in Pharmaceutical Development

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like 3-Chloro-2-methoxy-5-methylpyridine is a critical physicochemical parameter that profoundly influences its journey from the laboratory to clinical application. In the realm of organic synthesis, solubility dictates the choice of reaction media, influencing reaction rates, yields, and impurity profiles. For downstream processing, it is a key factor in designing efficient extraction, crystallization, and purification protocols. Furthermore, in the context of drug formulation, solubility in various excipients and solvent systems directly impacts the bioavailability and therapeutic efficacy of the final drug product.

This guide delves into the specific case of 3-Chloro-2-methoxy-5-methylpyridine, a molecule of interest due to its unique combination of functional groups: a chlorinated pyridine ring, a methoxy group, and a methyl substituent. These features contribute to a nuanced solubility behavior that necessitates a systematic and scientifically rigorous approach to its characterization.

Molecular Structure and its Implications for Solubility

The solubility of a compound is intrinsically linked to its molecular structure and the intermolecular forces it can establish with a given solvent. The structure of 3-Chloro-2-methoxy-5-methylpyridine suggests a moderate polarity. The electronegative chlorine and nitrogen atoms, along with the oxygen of the methoxy group, introduce polar character and the potential for dipole-dipole interactions and hydrogen bonding (as an acceptor). Conversely, the aromatic pyridine ring and the methyl group contribute to its nonpolar, hydrophobic nature.

The interplay of these structural features dictates its solubility in different organic solvents. It is anticipated that 3-Chloro-2-methoxy-5-methylpyridine will exhibit favorable solubility in polar aprotic solvents that can engage in dipole-dipole interactions, as well as in some protic solvents capable of hydrogen bonding. Its solubility in nonpolar solvents is expected to be more limited but still present due to the nonpolar regions of the molecule. A structurally similar compound, 3-chloro-2-methoxy-5-(trifluoromethyl)pyridine, is reported to be soluble in most organic solvents, such as ethanol, dimethyl sulfoxide, and dichloromethane[1]. This suggests a similar trend for 3-Chloro-2-methoxy-5-methylpyridine.

Logical Relationship: Molecular Structure and Solubility

Caption: Interplay of functional groups in 3-Chloro-2-methoxy-5-methylpyridine and their predicted influence on solubility in different solvent classes.

Experimental Determination of Solubility: A Standardized Protocol

The "shake-flask" method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[2] This protocol provides a step-by-step guide for its implementation.

Materials:

-

3-Chloro-2-methoxy-5-methylpyridine (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Gas Chromatography-Mass Spectrometry (GC-MS) system

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 3-Chloro-2-methoxy-5-methylpyridine to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a stirrer plate set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

-

Sample Dilution:

-

Accurately dilute the filtered solution with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a validated analytical method, such as HPLC-UV or GC-MS, to determine the concentration of 3-Chloro-2-methoxy-5-methylpyridine.

-

-

Calculation of Solubility:

-

Calculate the solubility by multiplying the measured concentration by the dilution factor. The results can be expressed in units such as g/L, mg/mL, or mol/L.

-

Experimental Workflow: Shake-Flask Solubility Determination

Sources

spectral data for 3-Chloro-2-methoxy-5-methylpyridine

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Chloro-2-methoxy-5-methylpyridine

Introduction

In the landscape of pharmaceutical and agrochemical development, substituted pyridines represent a cornerstone of molecular design. Their versatile chemical nature and biological activity make them privileged scaffolds in modern chemistry. 3-Chloro-2-methoxy-5-methylpyridine (CAS: 1227593-86-3) is one such molecule, incorporating a unique substitution pattern that presents both opportunities and challenges for synthesis and characterization.[1][2] A precise and unambiguous structural confirmation is paramount for any downstream application, from medicinal chemistry lead optimization to quality control in manufacturing.

This technical guide provides a comprehensive exploration of the core spectroscopic techniques required to fully characterize 3-Chloro-2-methoxy-5-methylpyridine. We will move beyond a simple recitation of data, instead focusing on the underlying principles and the causal relationships between the molecular structure and its spectral output. The protocols and interpretations that follow are designed to be self-validating, ensuring a high degree of confidence in the analytical results for researchers, scientists, and drug development professionals.

Molecular Structure & Spectroscopic Implications

The structure of 3-Chloro-2-methoxy-5-methylpyridine features a pyridine ring substituted with three distinct groups, each imparting a unique electronic and steric influence that is directly observable through various spectroscopic methods.

-

Pyridine Ring: An aromatic heterocycle, the nitrogen atom significantly influences the electron distribution, generally deshielding the ring protons and carbons.[3][4]

-

Chloro Group (C3): An electron-withdrawing and electronegative substituent, it will strongly influence the chemical shifts of adjacent nuclei. Its isotopic signature (³⁵Cl and ³⁷Cl) is a critical diagnostic tool in mass spectrometry.[5][6]

-

Methoxy Group (C2): An electron-donating group through resonance, it will shield certain positions on the ring. Its protons and carbon will produce characteristic signals in NMR, and its C-O ether linkage will be prominent in IR spectroscopy.[7]

-

Methyl Group (C5): A weakly electron-donating group, its primary contribution will be distinct aliphatic signals in NMR and IR spectra.

This guide will dissect the spectral data arising from these functional groups using Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule.[3] For 3-Chloro-2-methoxy-5-methylpyridine, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

Expertise & Causality: Predicting the ¹H NMR Spectrum

The substitution pattern dictates the expected proton NMR spectrum. The pyridine ring has two remaining protons.

-

H4 Proton: This proton is situated between the chloro- and methyl-substituted carbons. It is expected to appear as a doublet, coupling to the H6 proton.

-

H6 Proton: This proton is adjacent to the ring nitrogen and the methyl-substituted carbon. Its proximity to the electronegative nitrogen atom will cause a significant downfield shift, making it the most deshielded of the aromatic protons.[3][4] It is expected to appear as a doublet, coupling to the H4 proton.

-